molecular formula C8H8O3 B13269092 5-Ethenyl-2-methylfuran-3-carboxylic acid

5-Ethenyl-2-methylfuran-3-carboxylic acid

Cat. No.: B13269092
M. Wt: 152.15 g/mol
InChI Key: RDSQWSAQZWHDRZ-UHFFFAOYSA-N
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Description

5-Ethenyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C8H8O3 It is a derivative of furan, a heterocyclic organic compound, and contains both an ethenyl group and a carboxylic acid group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with acrolein in the presence of a catalyst to form the intermediate 5-ethenyl-2-methylfuran. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of microwave-assisted synthesis. This method allows for the efficient production of the compound under mild reaction conditions, reducing the reaction time and increasing the yield. The use of microwave radiation in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC has been shown to be effective in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-methylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

5-Ethenyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methylfuran-3-carboxylic acid: Similar structure but with an ethyl group instead of an ethenyl group.

    5-Formyl-2-methylfuran-3-carboxylic acid: Contains a formyl group instead of an ethenyl group.

Uniqueness

The ethenyl group allows for additional chemical modifications and interactions, making it a versatile compound for various research and industrial applications .

Biological Activity

5-Ethenyl-2-methylfuran-3-carboxylic acid is a compound of interest in medicinal chemistry and organic synthesis, characterized by its unique furan ring structure combined with a carboxylic acid functional group. Despite limited direct research on its biological activity, the compound's structural properties suggest potential pharmacological applications, particularly in areas similar to other furan derivatives.

The molecular formula of this compound is C8H8O3C_8H_8O_3 with a molecular weight of approximately 152.15 g/mol. Its structure includes:

  • A furan ring , which is known for its reactivity and ability to participate in various chemical transformations.
  • An ethenyl group that enhances its reactivity.
  • A carboxylic acid group that may facilitate interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds with similar furan structures exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Anti-inflammatory actions

Although specific studies on this compound are scarce, insights can be drawn from related compounds. The following table summarizes the biological activities of structurally similar furan derivatives:

Compound NameBiological ActivityReferences
5-Ethyl-2-methylfuran-3-carboxylic acidAntimicrobial, anticancer potential
5-Acetyl-2-methylfuran-3-carboxylic acidAntioxidant, anti-inflammatory
5-Isobutyl-2-methylfuran-3-carboxylic acidCytotoxicity against cancer cells
2-Ethyl-5-methylfuran-3-carboxylic acidNeuroprotective effects

The proposed mechanisms through which furan derivatives exert their biological effects include:

  • Interaction with Enzymes : Furan compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Binding to Receptors : These compounds may bind to cellular receptors, influencing signal transduction pathways.
  • Modulation of Gene Expression : Furan derivatives have been shown to affect the expression of genes involved in inflammation and cancer progression.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

5-ethenyl-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C8H8O3/c1-3-6-4-7(8(9)10)5(2)11-6/h3-4H,1H2,2H3,(H,9,10)

InChI Key

RDSQWSAQZWHDRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C=C)C(=O)O

Origin of Product

United States

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